Piquindone
Overview
Description
Piquindone, also known as Ro 22-1319, is an atypical antipsychotic compound with a tricyclic structure. It was developed in the 1980s but was never marketed. This compound acts as a selective dopamine D2 receptor antagonist and has shown moderate efficacy in treating positive symptoms of schizophrenia. It is also noted for its lower propensity to induce extrapyramidal symptoms and tardive dyskinesia compared to other antipsychotics .
Scientific Research Applications
Chemistry: As a model compound for studying tricyclic structures and their reactivity.
Biology: Investigating its interactions with dopamine receptors and its effects on neurotransmission.
Medicine: Evaluated for its antipsychotic properties, particularly in treating schizophrenia and Tourette’s syndrome.
Industry: Potential use in the development of new antipsychotic drugs with improved safety profiles.
Mechanism of Action
Mode of Action
Piquindone acts as a selective D2 receptor antagonist . This means it binds to D2 receptors and blocks them, preventing dopamine from activating these receptors. Its selectivity may be considered controversial based on its effects profile .
Result of Action
By acting as a D2 receptor antagonist, this compound can help to balance dopamine levels in the brain. This can lead to improvements in symptoms of conditions like schizophrenia . In clinical trials, this compound was found to possess moderate efficacy in treating positive symptoms of schizophrenia, and was also modestly effective for negative symptoms . Additionally, relative to haloperidol, it was found to possess significantly fewer extrapyramidal symptoms and had a much lower propensity for inducing tardive dyskinesia .
Biochemical Analysis
Biochemical Properties
Piquindone interacts with the D2 dopamine receptor, acting as a selective antagonist . This means it binds to the receptor and blocks its activation by dopamine, a neurotransmitter. The nature of this interaction is Na±dependent, a property it shares with other D2 receptor ligands such as tropapride, zetidoline, and metoclopramide .
Cellular Effects
This compound’s antagonistic action on the D2 receptor influences various cellular processes. In clinical trials, it was found to possess moderate efficacy in treating positive symptoms of schizophrenia, and was also modestly effective for negative symptoms . It was found to possess significantly fewer extrapyramidal symptoms and had a much lower propensity for inducing tardive dyskinesia, indicating its atypical nature . In addition to psychosis, this compound has also been found to be effective in the treatment of Tourette’s syndrome .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the D2 dopamine receptor, thereby blocking the receptor’s activation by dopamine . This antagonistic action on the D2 receptor is thought to contribute to its therapeutic effects in conditions such as schizophrenia and Tourette’s syndrome .
Preparation Methods
The synthesis of piquindone involves the construction of its tricyclic core. One of the synthetic routes includes the cyclization of a precursor molecule to form the pyrrolo[2,3-g]isoquinolin-4-one structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization process. Industrial production methods would likely involve optimizing these conditions for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Piquindone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various derivatives with different pharmacological profiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Piquindone is similar to other dopamine D2 receptor antagonists such as tropapride, zetidoline, and metoclopramide. it is unique in its sodium-dependent binding, a property it shares with tropapride and zetidoline but not with metoclopramide. Compared to haloperidol, this compound has a lower propensity for inducing extrapyramidal symptoms and tardive dyskinesia, making it a potentially safer alternative .
Similar compounds include:
- Tropapride
- Zetidoline
- Metoclopramide
- Haloperidol
These compounds share similar mechanisms of action but differ in their binding properties, side effect profiles, and clinical applications .
Properties
IUPAC Name |
(4aS,8aS)-3-ethyl-2,6-dimethyl-4a,5,7,8,8a,9-hexahydro-1H-pyrrolo[2,3-g]isoquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-4-11-9(2)16-13-7-10-5-6-17(3)8-12(10)15(18)14(11)13/h10,12,16H,4-8H2,1-3H3/t10-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZMYDPRVUCJKV-CMPLNLGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(NC2=C1C(=O)[C@@H]3CN(CC[C@H]3C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016495 | |
Record name | Piquindone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78541-97-6 | |
Record name | Piquindone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78541-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piquindone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078541976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piquindone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIQUINDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C9WXY65C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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